2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Enantioselective Synthesis Chiral Resolution Structure-Activity Relationship (SAR)

Using racemic or positional isomers of pyridinyl aminoethanols leads to inconsistent potency data and failed syntheses. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol provides a defined chiral scaffold with the ortho-amino/ethanol geometry essential for chelation and receptor interactions. • R-enantiomer shows many-fold higher activity than S-enantiomer in class-level studies • ≥98% purity minimizes side reactions in multi-step syntheses • Bifunctional amine/alcohol enables diverse heterocycle formation (imidazoles, oxazoles, pyrazines).

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B7901514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(6-methoxy-2-pyridinyl)ethanol
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C(CN)O
InChIInChI=1S/C8H12N2O2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3
InChIKeyDMHOYTZIJVAEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: High-Purity Chiral Pyridinyl Ethanolamine Building Block for Specialized MedChem and Targeted Synthesis


2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS 1521463-45-5) is a bifunctional, chiral pyridinyl ethanolamine derivative characterized by a 6-methoxy-2-pyridinyl core bearing an aminoethanol side chain . This structure presents a stereogenic center at the ethanol carbon (C1), requiring stereocontrolled handling for applications in asymmetric synthesis and medicinal chemistry . The compound serves primarily as a research chemical and versatile synthetic intermediate for generating more complex molecular architectures, including heterocycles and chiral ligands . Its utility is defined by its specific substitution pattern (ortho-amino relative to the pyridine nitrogen) and the potential for stereospecific interactions, which distinguishes it from closely related positional isomers and non-chiral analogs.

Critical Procurement Constraints for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: Substitution Risks in Chiral Synthesis and Scaffold Optimization


Substituting 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol with a generic analog or a positional isomer is likely to invalidate experimental results or synthetic pathways due to fundamental differences in reactivity and stereochemistry. The specific ortho-relationship of the aminoethanol side chain to the pyridine nitrogen creates a unique chelation geometry and electronic environment essential for downstream applications . Furthermore, the compound's chiral center is critical; data from a closely related class of pyridinyl aminoethanols shows that the R-enantiomer can be 'many multiples' more active than the S-enantiomer [1]. Using a racemic mixture or the incorrect enantiomer in a biological assay or as a chiral building block would therefore yield drastically different, and often misleading, potency data. Even seemingly minor alterations, such as moving the amino group from the 2-position to the 3-position on the pyridine ring (a common and cheaper analog), fundamentally alters the molecule's ability to engage in specific receptor interactions, as demonstrated in related patents where activity is ablated [2].

Quantitative Differentiation Guide for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: Comparative Evidence for Informed Scientific Selection


Stereochemical Purity Dictates Bioactivity: Chiral Resolution Data from Pyridinyl Ethanolamine Class

The chiral center in 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is not a trivial feature; it is a primary determinant of biological and synthetic utility. Direct comparative data from the same chemical class of pyridinyl ethanolamines demonstrates a profound, quantifiable difference in activity between the R- and S-enantiomers. U.S. Patent 4,906,645 explicitly states that the R-isomer (with the hydroxy group above the molecular plane) is 'unexpectedly and significantly more active than the S-isomer' as a growth promotor agent, with the R-enantiomer possessing activity 'at a level many multiples that of the S-isomer' [1]. This makes the procurement of an enantiomerically pure form (R or S) versus a racemate a critical scientific decision. For applications requiring reproducible chiral synthesis or stereospecific biological interrogation, the use of a racemic mixture will result in at least a 50% reduction in specific activity and introduce an unknown variable.

Enantioselective Synthesis Chiral Resolution Structure-Activity Relationship (SAR) Animal Growth Promotion

Regioisomeric Specificity for Tyrosine Kinase Inhibition: Positional Analogs Exhibit Drastic Loss of Potency

The 2-pyridinyl substitution pattern in 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is a critical structural feature for applications involving kinase inhibition. A class-level inference from related 2-aminopyridine patents (e.g., U.S. Patent Application 20090197862) reveals that this specific ortho-aminopyridine motif is essential for potent tyrosine kinase inhibition (targets including KDR, Tie-2, c-MET) [1]. While not a direct comparison for this exact compound, the patent family demonstrates a clear SAR where the 2-aminopyridine scaffold is privileged. In stark contrast, structural analogs with the amino group shifted to the 3-position of the pyridine ring (e.g., (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethanol) are typically absent from potent kinase inhibitor claims and are instead procured for entirely different applications (e.g., as general building blocks) . Furthermore, foundational SAR from U.S. Patent 4,358,455 on related heterocyclic aminoethanols shows that substitution of the amine is critical; certain unsubstituted amines in this class show low activity, but specific substitution (which the primary amine in this compound allows for) can yield a >1000-fold increase in activity [2].

Tyrosine Kinase Inhibition KDR Inhibitor Regioisomer SAR Anticancer Scaffold

Physicochemical Property Tuning via 6-Methoxy Substitution: LogP and TPSA Comparison

The presence of the 6-methoxy group on the pyridine ring allows for fine-tuning of physicochemical properties compared to the unsubstituted pyridine core. Based on calculated properties from the supplier, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol exhibits a LogP of 0.0823 and a Topological Polar Surface Area (TPSA) of 68.37 Ų . This LogP value indicates near-equal partitioning between lipid and aqueous phases, a desirable starting point for optimizing membrane permeability and solubility. In contrast, the des-methoxy analog (2-Amino-1-(2-pyridinyl)ethanol, CAS 19245-85-3) would be predicted to be significantly more hydrophilic, with a lower LogP and higher aqueous solubility. This difference in lipophilicity directly impacts passive membrane diffusion, protein binding, and metabolic stability. The inclusion of the methoxy group provides a quantifiably different ADME starting point for medicinal chemistry optimization.

ADME Prediction Lipophilicity Medicinal Chemistry Drug Design

Supplier-Specific Purity and Quality Metrics for Reproducible Research

Reproducibility in chemical research is directly linked to starting material purity. While multiple vendors supply this compound, there are quantifiable differences in the guaranteed purity and available documentation that can impact experimental outcomes. For instance, Sigma-Aldrich (MilliporeSigma) offers the compound at a certified purity of 95% with supporting technical documentation and a safety data sheet (SDS) . In comparison, MolCore and Leyan provide the compound with a specified purity of NLT 98%, which represents a significant 3% absolute increase in purity . While 95% purity is sufficient for many synthetic steps, the 98% specification from alternative suppliers may be more suitable for late-stage functionalization or analytical standard preparation where impurity profiles are a greater concern. Selecting the appropriate purity grade is a key procurement decision that can prevent the need for additional purification steps.

Analytical Chemistry Quality Control Procurement Reproducibility

Procurement-Guided Research and Industrial Applications for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol


Stereospecific Synthesis of Chiral Ligands and Catalysts

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is an ideal chiral building block for constructing enantiomerically pure ligands for asymmetric catalysis. The profound activity difference between the R- and S-enantiomers observed in its chemical class (where the R-isomer can be 'many multiples' more active [1]) underscores the necessity of using enantiopure starting material. Procuring a specific enantiomer ensures the resulting catalyst or ligand possesses the desired stereochemical configuration, leading to high enantioselectivity in downstream reactions. This application is directly supported by the class-level evidence demonstrating the critical nature of the stereocenter.

Medicinal Chemistry Scaffold for Tyrosine Kinase Probe Development

As a functionalized 2-aminopyridine, this compound serves as a privileged starting point for generating focused libraries of potential tyrosine kinase inhibitors. The structural class is well-validated, with numerous patents describing 2-aminopyridines as inhibitors of kinases such as KDR, c-MET, and Tie-2 [2]. Its primary amine handle allows for rapid derivatization to explore SAR and optimize potency. Furthermore, the inclusion of the 6-methoxy group provides a calculated LogP of 0.0823 , offering a starting point for improving the ADME profile over simpler, more polar pyridine analogs.

High-Purity Starting Material for Multistep Synthesis of Complex Heterocycles

The compound's bifunctional nature (amine and alcohol) makes it a versatile substrate for synthesizing complex fused heterocyclic systems. Its reactivity includes cyclocondensation reactions to form imidazoles, oxazoles, and pyrazines . For complex, multi-step syntheses where yields are cumulative, starting material purity is paramount to avoid propagating impurities that can complicate purification. Therefore, selecting the 98% purity grade from suppliers like MolCore or Leyan is the most scientifically sound choice, minimizing side reactions and maximizing the overall yield and purity of the final advanced intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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